[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide
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Overview
Description
[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide is an organophosphorus compound that features a phenyl group attached to a phosphinous bromide moiety, with two 2,2-dimethylpropoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide typically involves the reaction of phenylphosphine with 2,2-dimethylpropyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of Phenylphosphine: Phenylphosphine is prepared by the reduction of phenylphosphonous dichloride with a suitable reducing agent such as lithium aluminum hydride.
Alkylation: The phenylphosphine is then reacted with 2,2-dimethylpropyl bromide in the presence of a base such as sodium hydride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form phosphinic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phosphines.
Hydrolysis: Phosphinic acids.
Scientific Research Applications
[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in modifying biological molecules and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of [Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide involves its interaction with molecular targets through its phosphinous bromide moiety. The compound can act as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups attached to phosphorus.
Diethylphenylphosphine: Similar in structure but with ethyl groups instead of 2,2-dimethylpropoxy groups.
Uniqueness
[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide is unique due to the presence of the bulky 2,2-dimethylpropoxy groups, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a crucial role.
Properties
CAS No. |
75416-91-0 |
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Molecular Formula |
C17H28BrO2P |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
bis(2,2-dimethylpropoxy)methyl-bromo-phenylphosphane |
InChI |
InChI=1S/C17H28BrO2P/c1-16(2,3)12-19-15(20-13-17(4,5)6)21(18)14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3 |
InChI Key |
FLBYLAGGCTZECK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC(OCC(C)(C)C)P(C1=CC=CC=C1)Br |
Origin of Product |
United States |
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